molecular formula C7H5ClO2<br>ClC6H4COOH<br>C7H5ClO2 B127330 4-Chlorobenzoic acid CAS No. 74-11-3

4-Chlorobenzoic acid

Cat. No.: B127330
CAS No.: 74-11-3
M. Wt: 156.56 g/mol
InChI Key: XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Description

p-Chlorobenzoic acid: , also known as 4-chlorobenzoic acid, is an organic compound with the chemical formula C₇H₅ClO₂. It is a derivative of benzoic acid where a chlorine atom is substituted at the para position of the benzene ring. This compound appears as a white to light yellow crystalline powder and is known for its slightly pungent odor. It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane [2][2].

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of p-chlorotoluene: One common method involves the oxidation of p-chlorotoluene using potassium permanganate in an aqueous medium. The reaction is carried out by adding potassium permanganate solution to a mixture of p-chlorotoluene and water, followed by heating and stirring at 75-90°C for 5-6 hours.

    From p-chloronitrobenzene: Another method involves the reduction of p-chloronitrobenzene to p-chloroaniline using tin and hydrochloric acid, followed by diazotization with sodium nitrite and hydrochloric acid at 0-5°C.

Industrial Production Methods: Industrial production of p-chlorobenzoic acid typically involves the oxidation of p-chlorotoluene using potassium permanganate or other oxidizing agents. The process is optimized for large-scale production by controlling reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Chlorobenzoic acid can undergo further oxidation to form chlorinated derivatives of benzoic acid.

    Reduction: It can be reduced to p-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in p-chlorobenzoic acid can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • p-Chlorobenzoic acid is used as an intermediate in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and dyes[2][2].

Biology and Medicine:

  • It is used in the synthesis of biologically active compounds and as a reference standard in analytical chemistry[2][2].

Industry:

  • p-Chlorobenzoic acid is employed in the production of polymers, resins, and plasticizers. It is also used in the formulation of specialty chemicals and as a corrosion inhibitor[2][2].

Comparison with Similar Compounds

    Benzoic acid: The parent compound without the chlorine substitution.

    o-Chlorobenzoic acid: Chlorine atom substituted at the ortho position.

    m-Chlorobenzoic acid: Chlorine atom substituted at the meta position.

Comparison:

    p-Chlorobenzoic acid: is unique due to the para substitution of the chlorine atom, which influences its chemical reactivity and physical properties. .

Properties

IUPAC Name

4-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

XRHGYUZYPHTUJZ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)Cl
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Molecular Formula

C7H5ClO2, Array
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Related CAS

15516-76-4 (mercury(+2)[2:1] salt), 3686-66-6 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID9024772
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Molecular Weight

156.56 g/mol
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Physical Description

Triclinic crystals or light fluffy white powder. (NTP, 1992), White odorless solid; [ICSC] Off-white or white powder; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

Sublimes (NTP, 1992)
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Flash Point

238 °C, 238 °C (460 °F) (Closed cup)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992), In water, 77 mg/L at 25 °C, Soluble in 5290 parts water, Insoluble in benzene, carbon tetrachloride; very soluble in ethanol; slightly soluble in ethyl ether, chloroform, Freely soluble in alcohol, ether, Solubility in water: none
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Density

1.541 at 75 °F (NTP, 1992) - Denser than water; will sink, 1.5 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

Relative vapor density (air = 1): 5.4
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Vapor Pressure

0.00233 [mmHg], Vapor pressure, Pa at 25 °C: 0.3
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Mechanism of Action

Octanoate, salicylate, valproic acid, p-octyl-, p-nitro-, and p-chlorobenzoic acids were effective inhibitors of benzoic acid activation to benzoyl-CoA by mitochondrial extracts. p-Aminobenzoic acid was much less effective. Of these compounds, only salicylate and p-nitrobenzoic acid were not activated to their respective CoA esters. Salicylate, p-chloro- and p-nitrobenzoic acids effectively prevented inhibition of glucose synthesis and alpha-keto[1-(14)C]isovalerate oxidation by valproic acid, p-octyl-, and p-aminobenzoic acids, p-Octyl- and p-aminobenzoic acids greatly depleted hepatocyte free CoA and acetyl-CoA contents and increased the content of acid-insoluble and acid-soluble CoA esters respectively. p-Chloro- and p-nitrobenzoic acids prevented the sequestration of CoA as p-octylbenzoyl-CoA or p-aminobenzoyl-CoA in hepatocytes incubated with these compounds. p-Chlorobenzoic acid not only prevented but also reversed the inhibition of gluconeogenesis in hepatocytes incubated with p-octylbenzoic acid. These results suggest that p-chloro- or p-nitrobenzoic acids might be effectively used to reverse some of the hepatotoxic effects of the CoA esters of valproic acid or naturally-occurring organic acids, such as those which accumulate in Reye's Syndrome or organic acidemias.
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Color/Form

Triclinic prisms from alcohol and ether

CAS No.

74-11-3
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Melting Point

469 °F (NTP, 1992), 243 °C, MP: 44 °C /p-Chlorobenzoic acid, methyl ester/
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Synthesis routes and methods I

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Gilman et al., J. Am. Chem. Soc. 1940, 62, 2327f. describes the synthesis of benzoic acid derivatives by lithiation of the corresponding aryl bromides and subsequent carboxylation. The preparation of 2-methylbenzoic acid by reaction of o-bromotoluene with n-butyllithium and subsequent carboxylation with solid CO2 achieves a yield of 83.8%. The reaction of 4-chlorobromobenzene with n-butyllithium and CO2 gives 4-chlorobenzoic acid with a 90% yield.
[Compound]
Name
2327f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aryl bromides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 100 gallon stainless steel reactor was charged pinacolone (154.5 kg, 94% pure, 1453 moles), methyltributylammonium chloride (1.09 kg, 75% aqueous solution, 3.47 moles) and water (2.23 kg) and the reactor contents were heated to 40° C. Melted p-chlorobenzaldehyde (109.1 kg, 97.5% pure, 757.1 moles) addition was then started at a rate of 1.82 kg/min (the complete addition therefore took 60 minutes). Ten minutes after the start of the addition of the aldehyde, NaOH (12.36 kg, 50 wt % aqueous solution, 154.5 moles) addition was started at a rate of 0.41 kg/min (the complete addition therefore took 30 minutes). After the addition of the aldehyde was complete, the reactor temperature was increased to 60° C. and heated at that temperature for 3 hours. At that point analysis of the reaction mixture by LC (after negecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.3% Phenyl aldol and 0.3% unreacted p-chlorobenzaldehyde. The reaction mixture was neutralized with 36% aqueous hydrochloric acid till pH 8.0 and the phases were allowed to settle. The aqueous (lower) phase was discarded and the organic phase was subjected to distillation under reduced pressure to recover all the excess pinacolone. The residue (166.1 kg) was the product Phenyl aldol and was found to be 96.8% pure which translates to a yield of 95.4% based on p-chlorobenzaldehyde.
Quantity
154.5 kg
Type
reactant
Reaction Step One
Quantity
1.09 kg
Type
catalyst
Reaction Step One
Name
Quantity
2.23 kg
Type
solvent
Reaction Step One
Quantity
109.1 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
12.36 kg
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

Pinacolone (400.0 g, 94% pure, 3.76 moles), NaOH (40.0 g, 40 wt % in water, 0.40 moles), tetrabutylammonium bromide (6.0 g, 98% pure, 0.018 moles) and water (2.0 g) were charged into a 2 liter oil-jacketed cylindrical reactor fitted with a mechanical stirrer, thermometer, steam-jacketed addition funnel and a reflux condenser. The reactants were heated to 50° C. and then melted p-chlorobenzaldehyde (280.0 g, 98% pure, 1.95 moles) was added to the reaction mixture via the addition funnel uniformly over 30 minutes. After the addition of the aldehyde was complete, the temperature of the reaction mixture was raised to 60° C. and heated at that temperature for 4 hours. Analysis of the reaction mixture by LC (after neglecting the pinacolone and a small amount of p-chlorobenzoic acid formed by air oxidation of the p-chlorobenzaldehyde) indicated that the organic phase contained 96.2% Phenyl aldol and 0.2% unreacted p-chlorobenzaldehyde. The reaction mixture was then neutralized with 50% aqueous sulfuric acid to pH 8.79 and subjected to steam distillation with the oil temperature in the jacket set to 120° C. to recover all the excess pinacolone. The phases were allowed to settle and the lower (aqueous) phase was discarded. The upper (organic) phase was collected as the product Phenyl aldol.
Quantity
400 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzoic acid
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4-Chlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzoic acid
Reactant of Route 4
4-Chlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzoic acid
Reactant of Route 6
4-Chlorobenzoic acid
Customer
Q & A

A: The molecular formula of 4-chlorobenzoic acid is C7H5ClO2, and its molecular weight is 156.57 g/mol [].

A: Numerous studies utilize various spectroscopic techniques to characterize this compound. For instance, UV/Vis spectrophotometry is employed to investigate its interactions with surfactant systems [] and monitor its degradation in photocatalytic processes [, ]. FTIR spectroscopy is used to confirm the molecular structure of synthesized complexes [, ]. NMR and mass spectrometry are employed to identify this compound and its metabolites during biodegradation studies [, , , , ].

A: this compound can be degraded by various microorganisms in the environment. Many bacterial strains utilize an oxidative pathway, often initiating with hydrolytic dehalogenation to produce 4-hydroxybenzoic acid [, , , ]. This compound is further metabolized, often via protocatechuic acid and the β-ketoadipate pathway, ultimately leading to mineralization [, ].

A: this compound, often originating from the degradation of polychlorinated biphenyls, persists in the environment and can be found in soil and water sources []. While microbial communities contribute to its breakdown [], advanced oxidation processes utilizing TiO2 photocatalysts are also being explored for its removal from water [, , ].

A: A variety of bacterial species, primarily Pseudomonas and Acinetobacter strains, are capable of degrading this compound [, , , , , , , ]. These bacteria often utilize enzymes like catechol 1,2-dioxygenase to break down this compound and its metabolites [, , , ].

A: Research suggests that bacterial communities residing in environments with long-term organochlorine contamination develop specific enzymes for degradation. Analysis of the benA gene, encoding the α-subunit of benzoate 1,2-dioxygenase, reveals variations among isolates from contaminated soils []. For instance, some strains show high similarity to the benA gene of Pseudomonas putida, while others align more closely with Pseudomonas sp. VLB120 []. This diversity highlights the adaptability of microbial communities in response to environmental pollutants.

ANone: Several analytical techniques are employed to quantify this compound, including:

  • High-performance liquid chromatography (HPLC): This technique is frequently used to separate, identify, and quantify this compound and its degradation products in various matrices [, , , , ].
  • Gas chromatography-mass spectrometry (GC-MS): This method is employed to characterize and quantify this compound and its metabolites in environmental and biological samples [, ].
  • UV/Vis spectrophotometry: This technique is utilized to monitor the degradation of this compound in photocatalytic processes and study its interactions with other compounds [, ].

A: Analytical methods for this compound quantification are validated according to established guidelines, such as those provided by the International Conference on Harmonisation (ICH) []. Validation parameters typically include:

    ANone: this compound is primarily used as an intermediate in the synthesis of various chemical compounds, including:

    • Pharmaceuticals: It serves as a precursor for the production of some pharmaceutical drugs [, ].
    • Pesticides: It is utilized in the manufacturing of certain pesticides [].

    A: The solubilization of this compound in aqueous solutions of cationic, nonionic, and mixed surfactant systems has been extensively studied []. The solubilization process is influenced by factors such as:

    • Temperature: Solubilization constants (Ks) generally increase with increasing temperature, indicating an endothermic process [].
    • Surfactant type and concentration: The type and concentration of the surfactant significantly affect the solubilization of this compound. For instance, cationic surfactants tend to exhibit higher solubilization capacities compared to nonionic surfactants [].
    • Alkyl chain length of surfactant: The length of the alkyl chain in surfactant molecules influences the solubilization of this compound, with longer chains generally resulting in higher solubilization constants [].

    ANone: While the exact mechanism requires further investigation, research suggests that the photocatalytic degradation of this compound by TiO2 is influenced by several factors:

    • TiO2 crystal structure and properties: The photocatalytic activity of TiO2 varies depending on the crystal structure, surface area, and charge carrier recombination rate [, ]. For example, TiO2 nanotubes with an optimal ratio of anatase and rutile phases exhibit enhanced photocatalytic activity compared to pure anatase or rutile phases [].
    • Solution characteristics: The pH of the solution and the presence of other ions can affect the degradation rate of this compound [].

    A: this compound exhibits moderate toxicity [, ]. Studies on rats indicate potential effects on the liver and kidneys following subchronic oral administration []. The average lethal dose (LD50) for oral administration in mice ranges from 1.100 to 1.450 mg/kg, highlighting the importance of handling this compound with care [].

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.